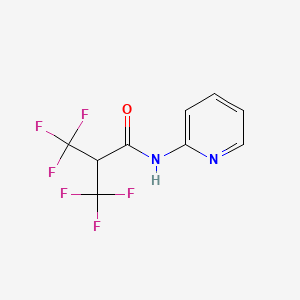
3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide
Overview
Description
3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound that features a pyridine ring and two trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide typically involves the introduction of trifluoromethyl groups and the formation of the amide bond. One possible route could be:
Starting Materials: Pyridine-2-amine and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.
Reaction Conditions: The reaction might involve coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Procedure: The amine group of pyridine-2-amine reacts with the carboxylic acid group of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups might participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amine derivatives.
Substitution: Compounds where the trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide could have several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: The compound might interact with specific enzymes or receptors, altering their activity.
Chemical Reactivity: The presence of trifluoromethyl groups could influence the compound’s reactivity, making it more resistant to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-N-(pyridin-3-yl)-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-N-(pyridin-4-yl)-2-(trifluoromethyl)propanamide
Uniqueness
- Structural Differences : The position of the pyridine ring can significantly affect the compound’s properties.
- Chemical Properties : The specific arrangement of trifluoromethyl groups and the pyridine ring in 3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide might confer unique reactivity and stability.
Properties
IUPAC Name |
3,3,3-trifluoro-N-pyridin-2-yl-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)6(9(13,14)15)7(18)17-5-3-1-2-4-16-5/h1-4,6H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGNSMAIFEYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















